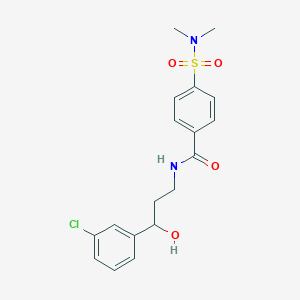

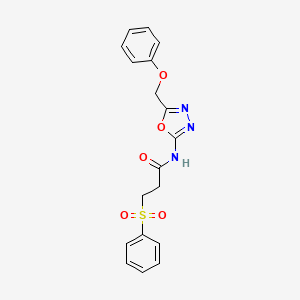

3-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

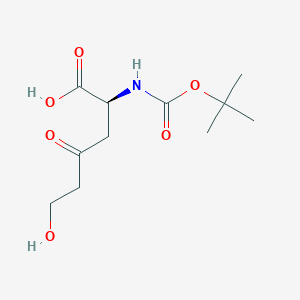

The compound “3-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups including a methoxy group, a pyridinylamino group, a thiazolyl group, and a benzamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms, could have significant implications for the compound’s reactivity and biological activity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the methoxy group might be susceptible to demethylation reactions, while the amine group in the pyridinylamino moiety could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Selective Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

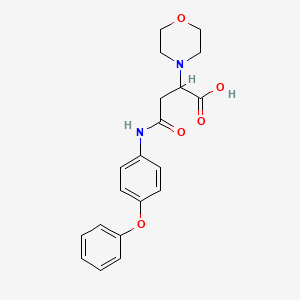

Substituted benzamides, including structures related to "3-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide," have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds demonstrate excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Synthesis and Antimicrobial Activity

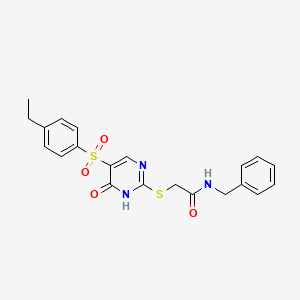

New classes of benzamide derivatives, incorporating bioactive moieties, have shown significant antibacterial and antifungal activities. The synthesis and evaluation of these compounds contribute to the development of new antimicrobial agents (Priya et al., 2006).

Heparanase Inhibition

N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, related in structure to the queried compound, have been identified as inhibitors of the endo-beta-glucuronidase heparanase. These compounds display promising heparanase inhibitory activity and potential for oral bioavailability, highlighting their therapeutic potential (Xu et al., 2006).

Histone Deacetylase Inhibition

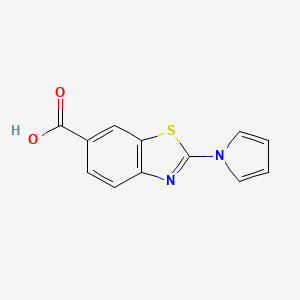

Compounds structurally related to "3-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide" have been explored for their isotype-selective inhibition of histone deacetylases (HDACs). These inhibitors have shown to block cancer cell proliferation, induce histone acetylation, and promote apoptosis, showcasing their potential as anticancer drugs (Zhou et al., 2008).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2S/c1-28-19-6-2-4-16(12-19)21(27)24-17-9-7-15(8-10-17)20-14-29-22(26-20)25-18-5-3-11-23-13-18/h2-14H,1H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMRQXJMBAZQDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2836952.png)

![N-allyl-1-(4-{[(4-fluorophenyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B2836957.png)

![N-cyclododecyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2836961.png)